N-benzyl-3,4-dichloroaniline
Overview
Description
N-benzyl-3,4-dichloroaniline: is an organic compound with the molecular formula C₁₃H₁₁Cl₂N It consists of a benzyl group attached to a 3,4-dichloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,4-dichloroaniline typically involves the reaction of 3,4-dichloroaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through continuous hydrogenation of halogenated nitroaromatic compounds. This method involves the selective hydrogenation of 3,4-dichloronitrobenzene to 3,4-dichloroaniline, followed by benzylation .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3,4-dichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 3,4-dichloroaniline.
Substitution: Formation of various substituted anilines.
Scientific Research Applications
Chemistry: N-benzyl-3,4-dichloroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides .
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dichloroaniline involves its interaction with cellular components. It can inhibit enzymes by binding to their active sites, leading to disruption of metabolic pathways. The compound’s molecular targets include proteins and nucleic acids, which are crucial for cellular functions .
Comparison with Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of N-benzyl-3,4-dichloroaniline.
N-benzyl-2,4-dichloroaniline: Another benzylated dichloroaniline with different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other dichloroanilines .
Properties
IUPAC Name |
N-benzyl-3,4-dichloroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRNSWQKFKLMLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359467 | |
Record name | Benzenemethanamine, N-(3,4-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51597-75-2 | |
Record name | Benzenemethanamine, N-(3,4-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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